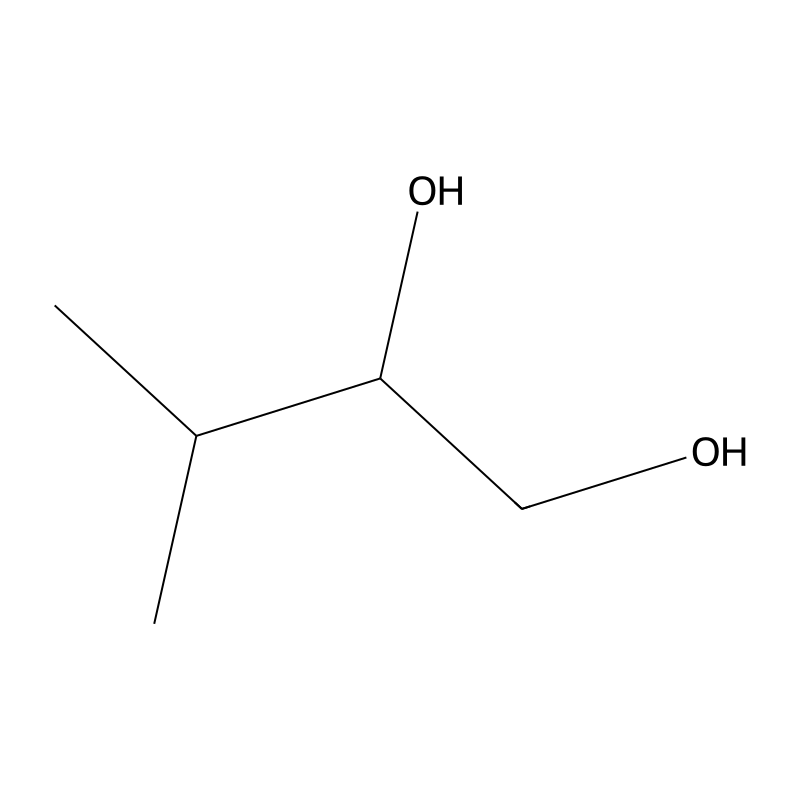

3-Methylbutane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methylbutane-1,2-diol is a glycol compound characterized by its two hydroxyl groups located at the first and second carbon positions of a five-carbon isopentane chain. Its molecular formula is C5H12O2, and it has a molecular weight of approximately 104.15 g/mol. The compound is typically encountered as a colorless liquid with a slightly sweet odor. The presence of hydroxyl groups enables it to engage in hydrogen bonding, influencing its physical and chemical properties. Additionally, 3-Methylbutane-1,2-diol features a chiral center at the second carbon, resulting in two stereoisomers, with the (S)-(+)-isomer being notable in various studies.

- Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as periodate (IO4-) or ozone (O3).

- Reduction: When reduced, it can yield alkanes or alcohols, depending on the reducing agent employed. Common reducing agents include lithium aluminum hydride and sodium borohydride.

- Substitution: The hydroxyl groups can undergo substitution reactions to form alkyl halides using reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility in organic synthesis.

Research into the biological activity of 3-Methylbutane-1,2-diol indicates that it serves as a metabolite in certain biological pathways. It interacts with various enzymes and proteins, influencing cellular processes such as metabolism and gene expression. Specifically, it has been noted to modulate cell signaling pathways and affect metabolic states through its interactions with biomolecules.

3-Methylbutane-1,2-diol can be synthesized through several methods:

- Hydroboration-Oxidation: A common laboratory method involves hydroboration of 3-methylbut-1-ene followed by oxidation with hydrogen peroxide in the presence of a base like sodium hydroxide.

- Catalytic Hydrogenation: In industrial settings, it is often produced through the catalytic hydrogenation of 3-methylbut-2-en-1-ol under high pressure and temperature conditions using catalysts such as palladium on carbon.

These synthetic routes are crucial for generating this compound for various applications.

3-Methylbutane-1,2-diol has diverse applications across several fields:

- Organic Synthesis: It serves as a building block in organic chemistry for synthesizing other compounds.

- Biological Research: Investigated for its potential therapeutic properties and role as an intermediate in pharmaceutical synthesis.

- Industrial Use: Employed in the production of polymers and resins, contributing to various industrial processes.

Studies on 3-Methylbutane-1,2-diol's interactions reveal that it can bind to specific proteins and enzymes within biological systems. For instance, it targets biphenyl-2,3-diol 1,2-dioxygenase in certain bacteria, which indicates its potential role in bioremediation processes . Understanding these interactions aids in elucidating its biochemical pathways and potential therapeutic applications.

Several compounds share structural similarities with 3-Methylbutane-1,2-diol. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2-Butanediol | Lacks the methyl group at position 3 | Simpler structure without branching |

| 1,3-Butanediol | Hydroxy groups located at positions 1 and 3 | Different positioning of hydroxyl groups |

| 2-Methyl-2,4-butanediol | Contains additional methyl and hydroxy groups | More complex structure with multiple functional groups |

The uniqueness of 3-Methylbutane-1,2-diol lies in its specific methyl group at position 3, which significantly influences its chemical reactivity and physical properties compared to these similar compounds.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant